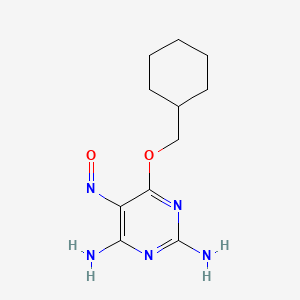

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine

Descripción general

Descripción

Molecular Structure Analysis

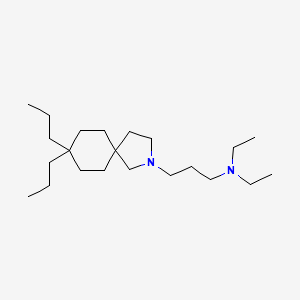

The molecular structure of “6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine” can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a nitroso group (-NO) at the 5-position, an amine group (-NH2) at the 2 and 4-positions, and a cyclohexylmethoxy group (-OCH2C6H11) at the 6-position .Aplicaciones Científicas De Investigación

1. Application in Melanogenesis Inhibition

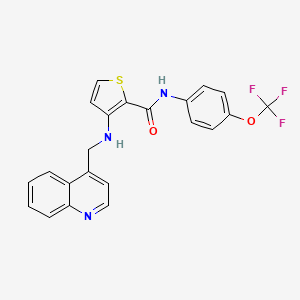

- Summary of Application: The compound is used as a tyrosinase inhibitor, which is a key enzyme target to design new chemical ligands against melanogenesis . It is part of a group of different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .

- Methods of Application: After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .

- Results or Outcomes: The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .

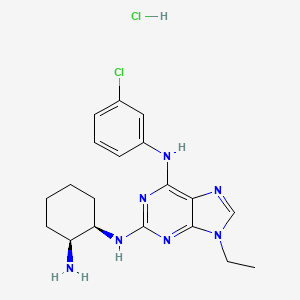

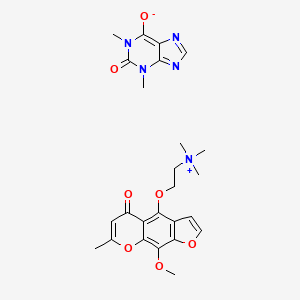

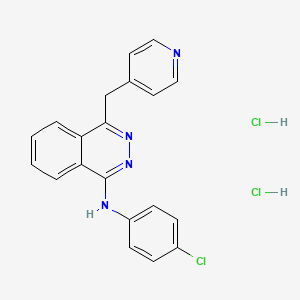

2. Application in Kinase Inhibition

- Summary of Application: The compound is used in the synthesis of a series of 6-cyclohexylmethoxy-2-arylaminopurines in which a sulfonamide moiety was attached to the aryl ring via a methylene group . These were required as potential inhibitors of serine-threonine kinases of interest for the treatment of cancer .

- Methods of Application: The synthesis involved the reaction of 3-nitrophenylmethanesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of triethylamine / 4-dimethylaminopyridine . This was followed by catalytic hydrogenation of the nitro group employing 2,2,2-trifluoroethanol as solvent .

- Results or Outcomes: The 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives were assayed as inhibitors of human cyclin-dependent kinase 2 . The dimethylaminopropyl derivative, 1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]-N-(3-dimethylaminopropyl)methanesulfonamide was only 2-fold less potent than 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide .

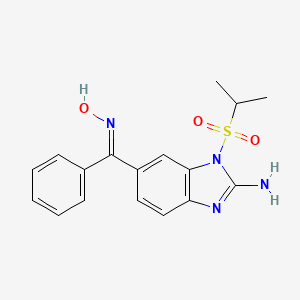

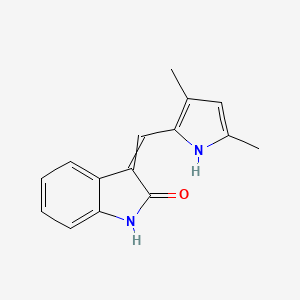

3. Application in Cyclin-Dependent Kinase 2 Inhibition

- Summary of Application: The compound is used in the design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2 (CDK2), which is of interest for the treatment of cancer .

- Methods of Application: An efficient synthesis of 2-substituted O4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines from 6-amino-2-mercaptopyrimidin-4-ol has been developed and used to prepare a range of derivatives for evaluation as inhibitors of CDK2 .

- Results or Outcomes: Two compounds, 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (7q) and 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2,3-dihydroxypropyl)benzenesulfonamide (7s), were the most potent with IC50 values of 0.7 ± 0.1 and 0.8 ± 0.0 nM against CDK2, respectively .

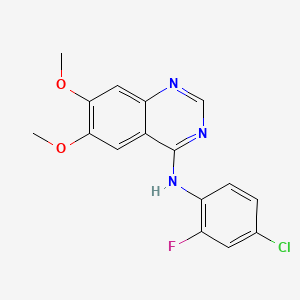

4. Application in Nek2 Kinase Inhibition

- Summary of Application: The compound is used in the design of 6-ethynylpurines that act as covalent inhibitors of Nek2 by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase .

- Methods of Application: A series of 6-ethynylpurines was prepared and a structure activity relationship (SAR) established for inhibition of Nek2 .

- Results or Outcomes: 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide [IC50 0.06 μM (Nek2); GI50 (SKBR3) 2.2 μM] exhibited >5–10-fold selectivity for Nek2 over other kinases; it also showed > 50% growth inhibition at 10 μM concentration against selected breast and leukaemia cell lines .

5. Application in Anti-Melanogenic Activity

- Summary of Application: The compound has been reported to have anti-melanogenic activity. Melanin is a dark pigment responsible for hair, eye, and skin pigmentation, and its abnormal loss can cause dermatological problems such as vitiligo .

- Methods of Application: The compound is part of a group of different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .

- Results or Outcomes: After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .

6. Application in CDK2 Inhibition

- Summary of Application: The compound has been used in the design of irreversible inhibitors of CDK2, which is of interest for the treatment of cancer .

- Methods of Application: The synthesis involved the reaction of 3-nitrophenylmethanesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of triethylamine / 4-dimethylaminopyridine . This was followed by catalytic hydrogenation of the nitro group employing 2,2,2-trifluoroethanol as solvent .

- Results or Outcomes: The results showed that the compound NU6300 is the first example of a covalent CDK2 inhibitor .

Propiedades

IUPAC Name |

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWXOLHKVGDQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327960 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

CAS RN |

220036-08-8 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)

![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)